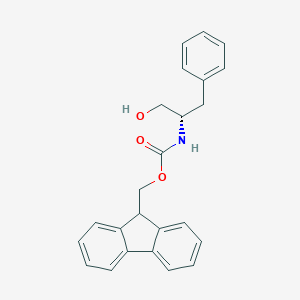

Fmoc-Phenylalaninol

描述

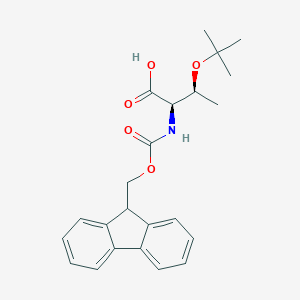

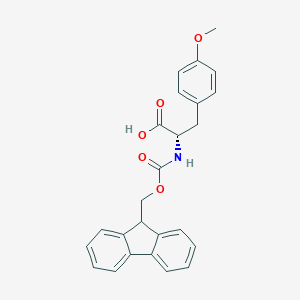

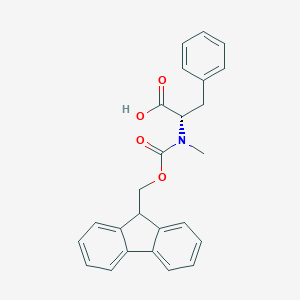

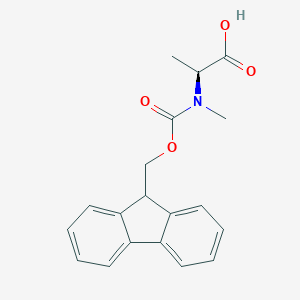

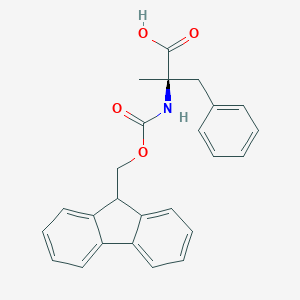

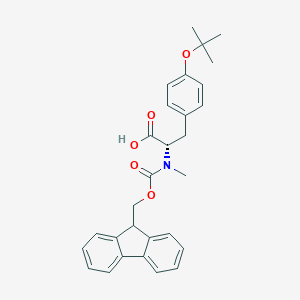

Fmoc-Phenylalaninol, also known as N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine or Fmoc-L-phenylalanine, is a compound with the empirical formula C24H21NO4 . It has a molecular weight of 387.43 .

Synthesis Analysis

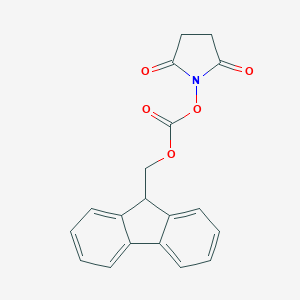

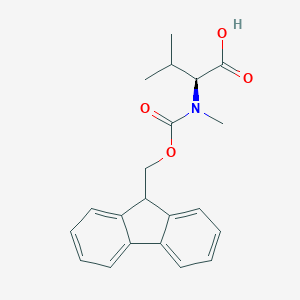

Fmoc-Phenylalaninol can be synthesized using various methods. For instance, it can be synthesized as part of a library of Fmoc-based dipeptides . The synthesis process involves the use of Fmoc-protected dipeptides and amino acids .Molecular Structure Analysis

The molecular structure of Fmoc-Phenylalaninol is characterized by the presence of a β-sheet structure, which is interlocked by π–π stacking of the Fmoc groups . This structure results in the formation of entangled nanofibrous morphologies .Chemical Reactions Analysis

Fmoc-Phenylalaninol is used in chemical peptide synthesis . The Fmoc group is rapidly removed by some primary substances like ethanolamine . The compound is also involved in C-H Activation and Peptide Synthesis .Physical And Chemical Properties Analysis

Fmoc-Phenylalaninol exhibits certain physical properties such as optical activity . It also shows a shear-thinning property and transitions from a gel to liquid-like materials by shear stress . The compound forms a stiffer hydrogel at pH 7.4 compared to pH 8.5 .科学研究应用

Specific Scientific Field

Microbiology and Biomedical Research

Application Summary

Fmoc-Phenylalaninol (Fmoc-F) has been found to have antibiofilm activity against both Gram-positive and Gram-negative bacterial biofilms . Biofilms are complex bacterial aggregates usually encased within a secreted extracellular matrix (ECM), and they are associated with about 65% of all bacterial infections .

Methods of Application

The antibiofilm activity of Fmoc-F was evaluated against clinically relevant bacteria. The study found that Fmoc-F not only inhibits the biofilm formation in Staphylococcus aureus and Pseudomonas aeruginosa, but also eradicates the already formed biofilms over the surface .

Results or Outcomes

The mechanistic investigation suggests that Fmoc-F reduces the extracellular matrix (ECM) components such as proteins, carbohydrates, and eDNA in the biofilm and affects its stability via direct interactions with ECM components and/or indirectly through reducing bacterial cell population .

Hydrogel Formation

Specific Scientific Field

Material Science and Biomedical Engineering

Application Summary

Fmoc-Phenylalaninol (Fmoc-F) has been used as a building block for the formulation of biocompatible hydrogels suitable for different biomedical applications . Hydrogels are tri-dimensional materials with a non-Newtonian flow behavior formed by networks able to encapsulate high amounts of water or other biological fluids .

Methods of Application

The hydrogel formation of Fmoc-F was induced by either lowering the pH of an aqueous solution of Fmoc-F or by the addition of water to a solution of Fmoc-F in a solvent such as DMSO .

Results or Outcomes

The final material obtained is deeply dependent on the preparation method. Changes in the structural arrangement and behavior in terms of stiffness, matrix porosity, and stability were induced by the different formulation strategy on the final material .

Antibacterial Activity

Specific Scientific Field

Microbiology and Biomedical Research

Application Summary

Fmoc-Phenylalaninol (Fmoc-F) displays antibacterial activity against Gram-positive bacteria in both gel and solution phases .

Methods of Application

The antibacterial activity of Fmoc-F was evaluated against a variety of Gram-positive bacteria including methicillin-resistant Staphylococcus aureus (MRSA) .

Drug Delivery

Specific Scientific Field

Application Summary

Fmoc-Phenylalaninol has been used in the formulation of hydrogels for drug delivery . These hydrogels can encapsulate high amounts of drugs and release them in a controlled manner .

Methods of Application

During the self-assembly of Fmoc-Phenylalaninol, high concentrations of drugs can be incorporated into the hydrogels . The release mechanism for the drugs displays a biphasic profile comprising an initial hydrogel erosion-dominated stage followed by the diffusion-controlled stage .

Results or Outcomes

The addition of small amounts of polyamidoamine dendrimer (PAMAM) to the hydrogel resulted in a more prolonged drug release compared with the hydrogel without PAMAM . These drug-loaded hydrogels demonstrated excellent thixotropic response and injectability, making them suitable candidates for use as injectable self-healing matrices for drug delivery .

Tissue Engineering

Specific Scientific Field

Application Summary

Fmoc-Phenylalaninol has been used as a building block for the formulation of biocompatible hydrogels suitable for tissue engineering . These hydrogels can provide a tunable and versatile scaffold for cell adhesion .

Methods of Application

The hydrogel formation of Fmoc-Phenylalaninol was induced by either lowering the pH of an aqueous solution of Fmoc-Phenylalaninol or by the addition of water to a solution of Fmoc-Phenylalaninol in a solvent such as DMSO .

Results or Outcomes

The final material obtained is deeply dependent on the preparation method. Changes in the structural arrangement and behavior in terms of stiffness, matrix porosity, and stability were induced by the different formulation strategy on the final material .

Peptide Synthesis

Specific Scientific Field

Application Summary

Fmoc-Phenylalaninol is widely used in peptide synthesis as a protecting group for the alpha amino group . This has become the preferred method for most contemporary solid and solution phase peptide synthetic processes .

Methods of Application

The use of Fmoc-Phenylalaninol in peptide synthesis involves its addition to the amino group of the peptide, protecting it from unwanted reactions during the synthesis process .

Results or Outcomes

The use of Fmoc-Phenylalaninol has been shown to be more reliable and produce higher quality peptides than other methods .

Cancer Therapy

Specific Scientific Field

Pharmaceutical Sciences and Oncology

Application Summary

Fmoc-Phenylalaninol has been used in the formulation of nanogels for cancer therapy . These nanogels can encapsulate high amounts of drugs and release them in a controlled manner .

Methods of Application

During the self-assembly of Fmoc-Phenylalaninol, high concentrations of drugs can be incorporated into the nanogels . The release mechanism for the drugs displays a biphasic profile comprising an initial hydrogel erosion-dominated stage followed by the diffusion-controlled stage .

Results or Outcomes

The addition of small amounts of polyamidoamine dendrimer (PAMAM) to the nanogel resulted in a more prolonged drug release compared with the nanogel without PAMAM . These drug-loaded nanogels demonstrated excellent thixotropic response and injectability, making them suitable candidates for use as injectable self-healing matrices for drug delivery .

Nanotechnology

Specific Scientific Field

Material Science and Nanotechnology

Application Summary

Fmoc-Phenylalaninol has been used as a building block for the formulation of biocompatible hydrogels suitable for nanotechnology . These hydrogels can provide a tunable and versatile scaffold for cell adhesion .

Methods of Application

The hydrogel formation of Fmoc-Phenylalaninol was induced by either lowering the pH of an aqueous solution of Fmoc-Phenylalaninol or by the addition of water to a solution of Fmoc-Phenylalaninol in a solvent such as DMSO .

Results or Outcomes

The final material obtained is deeply dependent on the preparation method. Changes in the structural arrangement and behavior in terms of stiffness, matrix porosity, and stability were induced by the different formulation strategy on the final material .

Biosensors

Specific Scientific Field

Biomedical Engineering and Biosensors

Application Summary

Fmoc-Phenylalaninol has been used in the formulation of hydrogels for biosensors . These hydrogels can encapsulate high amounts of sensors and release them in a controlled manner .

Methods of Application

During the self-assembly of Fmoc-Phenylalaninol, high concentrations of sensors can be incorporated into the hydrogels . The release mechanism for the sensors displays a biphasic profile comprising an initial hydrogel erosion-dominated stage followed by the diffusion-controlled stage .

Results or Outcomes

The addition of small amounts of polyamidoamine dendrimer (PAMAM) to the hydrogel resulted in a more prolonged sensor release compared with the hydrogel without PAMAM . These sensor-loaded hydrogels demonstrated excellent thixotropic response and injectability, making them suitable candidates for use as injectable self-healing matrices for biosensors .

安全和危害

未来方向

Fmoc-Phenylalaninol and other Fmoc-amino acids have potential applications in various biomedical fields . They can be used as antimicrobial agents and can improve their structure–activity relationship . The study of Fmoc-Phenylalaninol can open up new avenues to enhance the repertoire of Fmoc-amino acids .

属性

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO3/c26-15-18(14-17-8-2-1-3-9-17)25-24(27)28-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23,26H,14-16H2,(H,25,27)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJGBJASOHDROCR-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427135 | |

| Record name | Fmoc-Phenylalaninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Phenylalaninol | |

CAS RN |

129397-83-7 | |

| Record name | Fmoc-Phenylalaninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

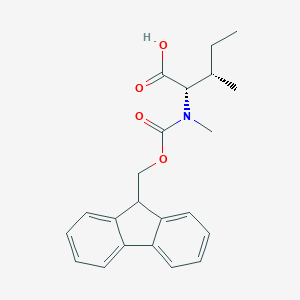

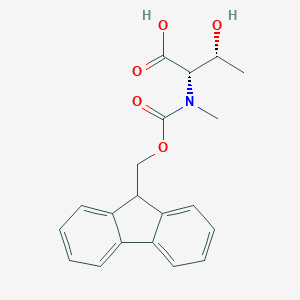

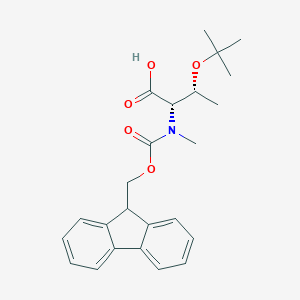

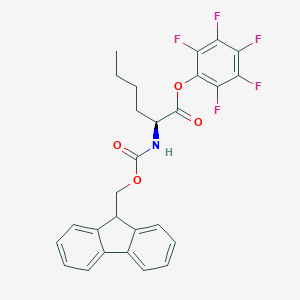

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。